6-Iodo-2-phenylimidazo[1,2-a]pyridine - 61982-63-6

6-Iodo-2-phenylimidazo[1,2-a]pyridine

Catalog Number: EVT-403659
CAS Number: 61982-63-6
Molecular Formula: C13H9IN2
Molecular Weight: 320.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY)

Compound Description: IMPY is a compound known for its affinity for β-amyloid (Aβ) plaques. It has been investigated as a potential positron emission tomography (PET) imaging agent for Alzheimer’s disease. Several studies have explored radiolabeled derivatives of IMPY for this purpose [, , , , , ].

Relevance: IMPY shares the core structure of 6-Iodo-2-phenylimidazo[1,2-a]pyridine. The key difference lies in the substitution at the phenyl ring's para position, where IMPY features a dimethylamino group. This substitution significantly influences its binding affinity to Aβ plaques [, , , , , ].

6-(2'-Fluoroethyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FEPIP)

Compound Description: FEPIP is a fluorinated imidazo[1,2-a]pyridine derivative investigated for its potential as an imaging agent for β-amyloid plaques in Alzheimer's disease. It exhibits binding affinity for amyloid plaques in human AD cortical tissues [].

Relevance: FEPIP is structurally analogous to 6-Iodo-2-phenylimidazo[1,2-a]pyridine, with the 6-iodo substituent replaced by a 2'-fluoroethyl group, and a dimethylamino group at the para position of the phenyl ring. This modification is aimed at improving its properties as a potential radioligand [].

6-(3'-Fluoropropyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FPPIP)

Compound Description: FPPIP is another fluorinated imidazo[1,2-a]pyridine derivative designed for potential use in imaging β-amyloid plaques in Alzheimer's disease. This compound has demonstrated binding affinity for amyloid plaques in human AD cortical tissues. Radiolabeling and in vivo studies have been conducted with [18F]FPPIP to evaluate its effectiveness as a radioligand for amyloid plaque imaging [].

Relevance: FPPIP exhibits a similar structure to 6-Iodo-2-phenylimidazo[1,2-a]pyridine, with a 3'-fluoropropyl group replacing the 6-iodo substituent and a dimethylamino group present at the para position of the phenyl ring, similar to FEPIP. This modification aims to improve its suitability as a radioligand [].

2-(4′-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine (BrIMPY)

Compound Description: BrIMPY is a phenyl-imidazo[1,2-a]pyridine derivative that has shown promise as a potential imaging agent for β-amyloid (Aβ) in Alzheimer’s disease (AD). In vitro binding experiments, biodistribution studies, autoradiography, and in vivo stability studies have demonstrated its potential for preclinical and clinical imaging of Aβ [].

Relevance: BrIMPY is closely related to 6-Iodo-2-phenylimidazo[1,2-a]pyridine, sharing the 6-iodo substituent. The distinction lies in the bromine atom at the para position of the phenyl ring, replacing the hydrogen in the target compound [].

6-Methylthio-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (MeS-IMPY)

Compound Description: MeS-IMPY is an imidazo[1,2-a]pyridine derivative studied for its potential as a carbon-11 labeled radioligand for imaging Aβ plaques in Alzheimer’s disease. It exhibits a Ki value of 7.93 nM against tritium-labeled Pittsburgh compound B in binding assays with Alzheimer's disease brain homogenates [, ].

Relevance: MeS-IMPY shares the core structure of 6-Iodo-2-phenylimidazo[1,2-a]pyridine. The key structural difference lies in the replacement of the 6-iodo substituent with a methylthio group and the presence of a dimethylamino substituent at the para position of the phenyl ring [, ].

6-[123I]Iodo-2-[[4-(2-methoxyphenyl) piperazin-1-yl]methyl]imidazo[1,2-a]pyridine ([123I]-1)

Compound Description: [123I]-1 is a radioiodinated imidazo[1,2-a]pyridine derivative investigated as a potential SPECT agent for imaging the dopamine D4 receptor. While it demonstrated a good in vitro profile as a potent and selective dopamine D4 agonist, in vivo evaluations in baboons showed no significant brain uptake after intravenous injection [].

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Compound Description: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde serves as a key intermediate in the synthesis of a mesoporous silica-based adsorbent designed for removing Cu(II) ions from aqueous solutions. This adsorbent, denoted as SiN-imd-py, demonstrates high selectivity and adsorption capacity for Cu(II) ions [].

Relevance: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde shares the core structure with 6-Iodo-2-phenylimidazo[1,2-a]pyridine. The key structural difference is the presence of a carbaldehyde group at the 3-position in place of the iodine substituent at the 6-position in the target compound. This modification is crucial for its function as a ligand in the Cu(II) adsorbent [].

2-Phenylimidazo[1,2-a]pyridineacetamides

Compound Description: A series of 2-phenylimidazo[1,2-a]pyridineacetamides, with various substitutions at positions 6 and 8 of the imidazopyridine ring and the amide nitrogen, were synthesized and evaluated for their binding affinity to central (CBR) and peripheral (PBR) benzodiazepine receptors. These compounds demonstrated high affinity and selectivity for PBR, particularly those with lipophilic substituents at position 8 and a chlorine atom at the para position of the phenyl ring [, ].

Relevance: This class of compounds shares the core structure of 6-Iodo-2-phenylimidazo[1,2-a]pyridine. The crucial structural difference lies in the presence of an acetamide group at the 3-position, replacing the iodine at the 6-position, and various substituents on the phenyl ring and imidazopyridine core, which significantly affect their binding affinity and selectivity for benzodiazepine receptors [, ].

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c)

Compound Description: 5c is a notable compound within a series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides synthesized and pharmacologically tested for their anti-inflammatory and analgesic activities. 5c emerged as the most potent compound in this series, exhibiting significant anti-inflammatory properties [].

Relevance: 5c is structurally related to 6-Iodo-2-phenylimidazo[1,2-a]pyridine, sharing the core 2-phenylimidazo[1,2‐a]pyridine structure. The distinctions lie in the substitution of the 6-iodo with a methyl group and the presence of a carboxylic acid group at the 3-position in 5c [].

(E) 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)-N-(phenyl)acrylamide (Comp. I)

Compound Description: This compound belongs to a series of substituted (E) 3-(2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N-(phenyl)acrylamides (Comp. I to V) synthesized and characterized for their physicochemical properties. The study focused on the influence of substituents on the viscosity of these compounds in various solvent systems, including acetone-water, ethanol-water, and dioxane-water mixtures [].

Relevance: Comp. I shares the core structure of 6-Iodo-2-phenylimidazo[1,2-a]pyridine. The key structural difference lies in the substitution at the 3-position, where Comp. I features an (E) 3-(N-phenylacrylamide) group in place of the iodine at the 6-position in the target compound. This study highlights the impact of structural modifications on the physicochemical properties of these compounds [].

Relevance: Although not directly containing the imidazo[1,2-a]pyridine core, Compound 8 is included due to its evaluation alongside [125I]IMPY as a potential Aβ imaging agent. This suggests a structural similarity or shared pharmacophoric features with the imidazo[1,2-a]pyridine class of compounds, particularly those targeting Aβ plaques [].

5-((4-(2-(2-(2-Fluoroethoxy)ethoxy)ethoxy)phenyl)ethynyl)-1H-indole (14)

Compound Description: Similar to compound 8, compound 14 is a phenylacetylene derivative intended for targeting β-amyloid (Aβ) plaques. It demonstrated a higher binding affinity (Ki = 1.5 nM) compared to compound 8 in in vitro binding assays with postmortem AD brain tissue homogenates using [125I]IMPY as the radioligand. Furthermore, in vivo studies utilizing the radiofluorinated counterpart, [18F] 14, showed good initial brain penetration and high specific binding to Aβ plaques [].

Relevance: Although lacking the imidazo[1,2-a]pyridine core, compound 14's inclusion is based on its parallel investigation with [125I]IMPY as a potential Aβ imaging agent. This suggests structural similarities or shared pharmacophoric elements with the imidazo[1,2-a]pyridine class, especially those designed to target Aβ plaques [].

6-Iodo-3-methylthioimidazo[1,2-a]pyridines

Compound Description: This class of compounds was synthesized through a novel, organopromoted, one-pot method involving a convergent integration of three self-sorting domino sequences. This efficient strategy allows for the construction of the imidazo[1,2-a]pyridine ring system with specific substitutions at the 3- and 6-positions [].

Pyrido[1′,2′:1,2]imidazo[4,5-b]indoles

Compound Description: This class of compounds represents a novel indole structure formed through the reductive cyclization of 2-(2-nitrophenyl)imidazo[1,2-a]pyridine with triethyl phosphite. Their formation involves a preferential carbon insertion reaction over the reaction of the nitrene at the N-1 position of the imidazole ring [].

Relevance: These compounds are formed from a precursor containing the imidazo[1,2-a]pyridine core structure. The reaction leads to the formation of a new indole ring fused to the existing imidazo[1,2-a]pyridine moiety, highlighting a key synthetic route and structural modification possible within this class of compounds [].

Imidazo[1,2‐a]pyridine‐Isoquinoline Derivatives

Compound Description: A series of novel imidazo[1,2‐a]pyridine‐isoquinoline hybrids were synthesized and tested for their anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231). These compounds demonstrated promising anticancer activity, with several exhibiting superior potency compared to the reference drug erlotinib. Notably, some of these compounds effectively inhibited the tyrosine kinase EGFR [].

Relevance: These compounds incorporate the imidazo[1,2‐a]pyridine moiety as part of their structure. This fusion with the isoquinoline unit highlights the versatility of the imidazo[1,2‐a]pyridine scaffold in developing biologically active compounds, particularly in the field of anticancer drug discovery [].

2-Phenylimidazo[1,2-a]pyridine Derivatives with ESIPT Luminescence

Compound Description: A series of 2-phenylimidazo[1,2-a]pyridine (PIP) derivatives, specifically 2′-hydroxy PIP (HPIP) and its aryl-substituted derivatives, were developed as solid-state luminescent dyes exhibiting a wide color range from blue to red due to excited-state intramolecular proton transfer (ESIPT) luminescence. The introduction of aryl groups at different positions of the HPIP core allowed for fine-tuning of the ESIPT emission color [].

Relevance: This series of compounds is based on the core structure of 2-phenylimidazo[1,2-a]pyridine. The incorporation of a hydroxyl group at the 2' position of the phenyl ring, along with various aryl substitutions, significantly influences their luminescence properties. These compounds highlight the potential of modifying the 2-phenylimidazo[1,2-a]pyridine scaffold for developing fluorescent probes and materials [].

3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines

Compound Description: These are two classes of heterocyclic compounds synthesized through a combination of the Groebke-Blackburn-Bienaymé multicomponent reaction (MCR) and iodine-mediated electrophilic cyclization. This approach allows for the efficient preparation of these compounds with diverse substitutions at various positions, making them valuable building blocks for further derivatization [].

Relevance: These compounds feature the imidazo[1,2-a]pyridine core structure, highlighting its presence in various heterocyclic systems. While structurally distinct from 6-Iodo-2-phenylimidazo[1,2-a]pyridine due to the additional fused pyrrole ring and differing substitution patterns, their synthesis and further functionalization showcase the versatility of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry [].

1,3-Disubstituted 4-Haloimidazo[1,2-a:4,5-c′]dipyridines

Compound Description: This class of compounds was synthesized via a domino 6-endo-dig cyclization/halogenation reaction of 3-ethynylimidazo[1,2-a]pyridine-2-carbonitriles. The reaction is promoted by Grignard reagents and iodine, enabling the regioselective introduction of a halogen atom at the 4-position of the resulting imidazo[1,2-a:4,5-c']dipyridine scaffold. The 4-iodo substituent in these compounds can be further functionalized using various metal-catalyzed coupling reactions [].

Relevance: These compounds exemplify a structural expansion of the imidazo[1,2-a]pyridine core, featuring a fused dipyridine system. The synthesis highlights a regioselective approach to functionalizing the imidazo[1,2-a]pyridine scaffold, which could be relevant for exploring structure-activity relationships in related compounds, including 6-Iodo-2-phenylimidazo[1,2-a]pyridine [].

6-Arylthio(aryloxy and alkylthio)-3-(acetamidomethyl, benzamidomethyl, methoxy and unsubstituted)-2-arylimidazo[1,2-b]pyridazines

Compound Description: This series of imidazo[1,2-b]pyridazines was synthesized and assessed for their central nervous system (CNS) activities, particularly their ability to displace [3H]diazepam from rat brain membranes. Among these compounds, 3-acetamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-phenylthioimidazo[1,2-b]pyridazine exhibited the highest binding affinity with an IC50 of 4.4 nM [].

Relevance: These compounds, while structurally distinct from 6-Iodo-2-phenylimidazo[1,2-a]pyridine due to the presence of a pyridazine ring instead of a pyridine ring, provide insights into the structure-activity relationships of related imidazo-fused heterocycles. Their CNS activities suggest potential applications in areas such as anxiolytics or sedatives [].

3-Acylaminomethyl-6-(chloro, iodo and methyl)-2-(substituted phenyl)imidazo[1,2-b]pyridazines and -imidazo[1,2-a]pyridines

Compound Description: This series of compounds, featuring variations in the substituents at the 2-, 3-, and 6-positions, was synthesized and evaluated for their interaction with central and mitochondrial benzodiazepine receptors. The imidazo[1,2-b]pyridazines generally exhibited greater selectivity for mitochondrial receptors than their imidazo[1,2-a]pyridine counterparts. Among the tested compounds, 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine (9) displayed the highest selectivity for peripheral-type benzodiazepine receptors [].

Relevance: This study highlights the structure-activity relationships of imidazo-fused heterocycles, including those with a pyridazine ring (imidazo[1,2-b]pyridazines) and a pyridine ring (imidazo[1,2-a]pyridines). Although structurally different from 6-Iodo-2-phenylimidazo[1,2-a]pyridine, the study provides valuable insights into the impact of substituents on receptor binding affinities and selectivities within this class of compounds [].

Ethyl {2′-aryl-6′-(chloro, methoxy and unsubstituted)imidazo[1,2-a]pyridin-3′-yl}-2-(acylamino, acetoxy and hydroxy)acetates

Compound Description: A series of ethyl {2′-aryl-6′-(chloro, methoxy, and unsubstituted)imidazo[1,2-a]pyridin-3′-yl}-2-(acylamino, acetoxy, and hydroxy)acetates, along with related derivatives, were synthesized and tested for their ability to displace [3H]diazepam from central and mitochondrial benzodiazepine receptors. While these compounds exhibited some affinity for peripheral-type receptors, none showed strong binding to central receptors [].

Relevance: These compounds share the core structure with 6-Iodo-2-phenylimidazo[1,2-a]pyridine, with modifications at the 3- and 6-positions. The study explores the impact of these substitutions on benzodiazepine receptor binding, offering insights into the structure-activity relationships within this class of compounds [].

DRM106 (6-iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine)

Compound Description: DRM106 is a promising compound for in vivo SPECT imaging of amyloid-β peptide (Aβ) deposition in Alzheimer's disease (AD). Radiolabeled DRM106 (123/125I-DRM106) has been shown to effectively detect Aβ plaques in living brains, with comparable sensitivity and quantitation to the well-established amyloid PET agent, 11C-labeled Pittsburgh compound B (11C-PiB) [].

Relevance: DRM106 is structurally related to 6-Iodo-2-phenylimidazo[1,2-a]pyridine, sharing the 6-iodo substituent and the core imidazo[1,2-a]pyridine scaffold. The distinction lies in the substitution at the para position of the phenyl ring, where DRM106 has a 1H-3-pyrazolyl group. This modification contributes to its high affinity for Aβ and its utility as an imaging agent [].

Fluorescent Probes Featuring the 6‐Chloro‐2‐phenylimidazo[1,2‐a]pyridine‐3‐yl Acetamide Core

Compound Description: A set of fluorescent probes based on the 6‐chloro‐2‐phenylimidazo[1,2‐a]pyridine‐3‐yl acetamide scaffold, incorporating the 7‐nitro‐2‐oxa‐1,3‐diazol‐4‐yl (NBD) fluorophore, has been developed. These probes exhibit favorable spectroscopic properties, particularly in nonpolar environments, and show moderate to high binding affinity for the 18‐kDa translocator protein (TSPO) [].

Relevance: While having a chlorine atom instead of iodine at the 6-position, these probes share a significant structural resemblance to 6-Iodo-2-phenylimidazo[1,2-a]pyridine. The inclusion of the NBD fluorophore and the acetamide linker at the 3-position allows for the development of fluorescent tools for studying TSPO, highlighting the adaptability of this scaffold for diverse applications [].

Properties

CAS Number

61982-63-6

Product Name

6-Iodo-2-phenylimidazo[1,2-a]pyridine

IUPAC Name

6-iodo-2-phenylimidazo[1,2-a]pyridine

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

InChI

InChI=1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H

InChI Key

QJBHTNVCHGXHAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.